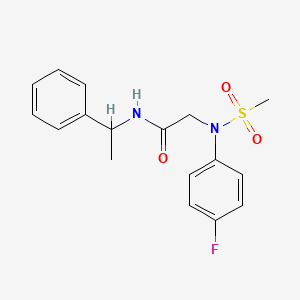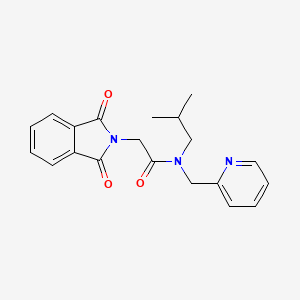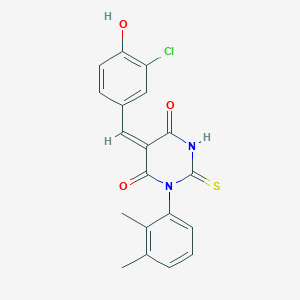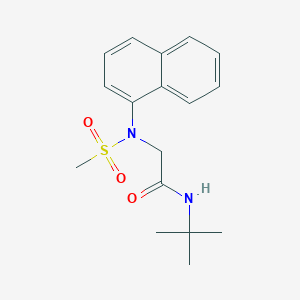
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
説明
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, commonly known as FMP, is a small molecule drug that has been extensively studied for its potential therapeutic applications. FMP belongs to a class of compounds called glycine transporter inhibitors, which have been shown to modulate the activity of glycine receptors in the central nervous system.
科学的研究の応用
FMP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of glycine receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity. FMP has been studied in animal models of schizophrenia, depression, and anxiety, and has shown promising results in reducing the symptoms of these disorders.
作用機序
FMP acts as a competitive inhibitor of the glycine transporter, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting glycine reuptake, FMP increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of glycine receptors. Glycine receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, and their modulation has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
FMP has been shown to increase the concentration of glycine in the synaptic cleft, which enhances the activity of glycine receptors. This modulation of glycine receptors has been shown to have various biochemical and physiological effects, including the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. FMP has also been shown to have anxiolytic and antidepressant effects in animal models, and has been shown to improve cognitive function in humans.
実験室実験の利点と制限
FMP has several advantages for lab experiments, including its high purity and stability, and its ability to modulate glycine receptors in a selective and reversible manner. However, FMP also has some limitations, including its relatively low solubility in aqueous solutions, and its potential for off-target effects. These limitations should be taken into consideration when designing experiments using FMP.
将来の方向性
There are several future directions for the study of FMP, including the development of more potent and selective glycine transporter inhibitors, and the investigation of FMP's potential therapeutic applications in other neurological and psychiatric disorders. Further studies are also needed to elucidate the molecular mechanisms underlying FMP's effects on glycine receptors, and to investigate its potential for combination therapy with other drugs. Overall, FMP has shown promising results in preclinical and clinical studies, and its potential therapeutic applications warrant further investigation.
特性
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13(14-6-4-3-5-7-14)19-17(21)12-20(24(2,22)23)16-10-8-15(18)9-11-16/h3-11,13H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWGPGOVLPUUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluoro-phenyl)-methanesulfonyl-amino]-N-(1-phenyl-ethyl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methylphenyl)-N-(2-{2-[1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B3919409.png)

![N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3919428.png)
![N-ethyl-2-(1-ethyl-3-oxopiperazin-2-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B3919435.png)

![N-[4-(butyrylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B3919446.png)
![4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3919451.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(4-nitrobenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3919471.png)

![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B3919479.png)


